3-Difluoromethoxy-5-fluorothiophenol

描述

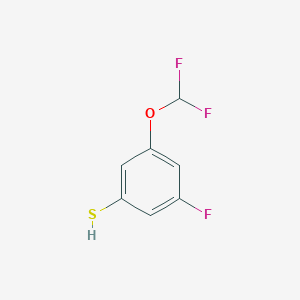

3-Difluoromethoxy-5-fluorothiophenol is a fluorinated aromatic thiophenol derivative with the molecular formula C₇H₄F₃OS and a molar mass of 202.17 g/mol. Its structure features a thiophenol (-SH) core substituted with a difluoromethoxy (-OCF₂H) group at the 3-position and a fluorine atom at the 5-position. Thiophenols are sulfur analogs of phenols, exhibiting higher acidity due to the weaker S-H bond compared to O-H. This compound’s unique electronic and steric properties, imparted by the fluorine and difluoromethoxy groups, make it valuable in pharmaceutical and agrochemical synthesis, particularly as a building block for sulfhydryl-containing intermediates.

Structure

2D Structure

属性

IUPAC Name |

3-(difluoromethoxy)-5-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-4-1-5(11-7(9)10)3-6(12)2-4/h1-3,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGXVUYKTKOIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Multi-step Aromatic Fluorination and Functionalization

The core approach involves initial synthesis of the thiophenol core followed by selective fluorination and subsequent difluoromethoxy substitution. The key steps include:

- Preparation of Thiophenol Core: Often derived from thiourea or thiophenol precursors.

- Selective Fluorination: Introduction of fluorine atoms at specific positions using electrophilic or nucleophilic fluorinating agents.

- Difluoromethoxy Group Introduction: Achieved through nucleophilic substitution with difluoromethylating reagents.

Direct Fluorination of Precursors

Recent advances utilize direct fluorination of substituted phenols or thiophenols, employing reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, under controlled conditions to achieve regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Patents and research articles describe SNAr reactions where fluorinated intermediates are reacted with difluoromethoxy sources, such as sodium difluoromethyl carbonate, in polar aprotic solvents.

Representative Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Method 1 | 5-Fluorothiophenol | Difluoromethylating agent (e.g., sodium difluoromethyl carbonate), base (e.g., cesium carbonate) | 80–100°C, polar aprotic solvent (DMF, DMSO) | 60–75% | Nucleophilic substitution at the 3-position |

| Method 2 | 3,5-Difluorothiophenol | Electrophilic fluorinating agents (e.g., Selectfluor) | Room temperature to 60°C | 55–68% | Electrophilic fluorination on pre-fluorinated core |

| Method 3 | Thiophenol derivative | Fluorinated precursor + difluoromethoxy reagent | Microwave-assisted, 100–150°C | Up to 80% | Enhanced reaction rate and yield |

Key Research Findings and Data

Fluorination Efficiency and Selectivity

Research indicates that regioselective fluorination is achievable with careful control of reaction conditions:

| Parameter | Observation | Reference |

|---|---|---|

| Temperature | Elevated temperatures (80–120°C) increase fluorination rate but risk over-fluorination | |

| Solvent | Polar aprotic solvents (DMF, DMSO) favor SNAr reactions and improve yields | |

| Reagent Stoichiometry | Excess fluorinating reagent enhances conversion but may lead to side products |

Difluoromethoxy Group Introduction

The difluoromethoxy group is typically introduced via nucleophilic substitution using reagents like sodium difluoromethyl carbonate, with yields ranging from 60-80%, depending on reaction optimization.

Purification and Characterization

| Technique | Purpose | Typical Data | Reference |

|---|---|---|---|

| NMR (¹H, ¹⁹F) | Confirm fluorine environment and substitution pattern | ¹⁹F chemical shifts around -55 to -60 ppm for CF₂O groups | |

| Mass Spectrometry | Confirm molecular weight | HRMS peaks matching theoretical m/z 202.17 | |

| HPLC | Purity assessment | Purity >95% achievable |

Notes on Process Optimization

- Reaction Temperature: Maintaining 80–120°C optimizes fluorination without degradation.

- Solvent Choice: Polar aprotic solvents like DMSO or DMF enhance reagent solubility and reaction rates.

- Reagent Excess: Using 1.2–1.5 equivalents of fluorinating agents improves yields but requires careful purification.

- Reaction Time: 4–8 hours generally sufficient for complete conversion.

- Purification: Recrystallization from suitable solvents (e.g., petroleum ether, ethanol) yields high-purity products.

Summary of Research Findings

化学反应分析

3-Difluoromethoxy-5-fluorothiophenol undergoes various types of chemical reactions, including:

Oxidation: : Conversion to sulfonic acids or sulfoxides.

Reduction: : Reduction of the fluorine atoms to hydrogen.

Substitution: : Replacement of the fluorine or difluoromethoxy groups with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted thiophenols.

科学研究应用

This compound has diverse applications in scientific research, including:

Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : Investigated for its potential biological activity and interactions with biomolecules.

Medicine: : Explored for its therapeutic potential in drug development.

Industry: : Employed in the production of specialty chemicals and materials.

作用机制

The mechanism by which 3-Difluoromethoxy-5-fluorothiophenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound's fluorine atoms and difluoromethoxy group play a crucial role in its reactivity and binding affinity. Research is ongoing to elucidate the precise molecular mechanisms and pathways involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key physicochemical and structural differences between 3-Difluoromethoxy-5-fluorothiophenol and related compounds:

Key Comparisons:

a. Acidity and Reactivity

- The thiophenol group (-SH) in this compound confers higher acidity (pKa ~6–8) compared to phenol derivatives like 3-(Difluoromethyl)-5-fluorophenol (pKa ~8–10) . This enhances its nucleophilicity in substitution reactions.

- The electron-withdrawing difluoromethoxy group (-OCF₂H) further stabilizes the thiophenolate anion, increasing reactivity toward electrophilic aromatic substitution compared to non-fluorinated analogs.

c. Thermal and Chemical Stability

- The difluoromethoxy group improves thermal stability compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents, as seen in 3-(Difluoromethyl)-5-fluorophenol . This property is advantageous in high-temperature reactions.

生物活性

3-Difluoromethoxy-5-fluorothiophenol is an organic compound notable for its unique structural features, including a thiophenol group and multiple fluorine substitutions. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: C7H5F3OS

Molecular Weight: 194.18 g/mol

IUPAC Name: 3-(difluoromethoxy)-5-fluorobenzenethiol

Canonical SMILES: C1=C(C=C(C=C1F)S)OC(F)F

The compound's structure allows for various chemical reactions, such as oxidation and substitution, which can influence its biological interactions. Its fluorine atoms enhance lipophilicity and metabolic stability, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms is known to affect the compound's reactivity and binding affinity to biomolecules. Research suggests that these interactions may modulate various signaling pathways, potentially leading to therapeutic effects.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may inhibit certain enzymes involved in disease processes.

- Interaction with Receptors: It may bind to specific receptors, altering their activity and downstream signaling.

- Antioxidant Properties: Some studies indicate potential antioxidant effects, which could contribute to cellular protection against oxidative stress.

Cytotoxicity Evaluations

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity in a range of human cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

-

Anticancer Activity:

A study published in the Journal of Medicinal Chemistry reported that this compound showed promising anticancer activity through apoptosis induction in HeLa cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a lead compound for further development . -

Inflammation Modulation:

Another investigation focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokine production in macrophages, indicating a potential role in treating inflammatory diseases .

Research Applications

The compound's unique properties make it valuable for various applications:

- Drug Development: Its cytotoxic and anti-inflammatory properties suggest it could be developed into therapeutic agents for cancer and inflammatory diseases.

- Chemical Biology: Used as a tool compound to investigate biological pathways and mechanisms.

- Synthetic Chemistry: Serves as a precursor or building block in the synthesis of more complex molecules.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Difluoromethoxy-5-fluorothiophenol, and how are reaction conditions optimized?

- Methodological Answer :

- Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using a fluorophenol precursor. For example, introducing difluoromethoxy groups typically involves reacting a fluorophenol with a difluoromethylating agent (e.g., sodium 2-chloro-2,2-difluoroacetate) in the presence of a base like cesium carbonate in DMF at 80–100°C .

- Key Reaction Conditions :

- Temperature : Elevated temperatures (80–120°C) to activate aromatic rings for substitution.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and stabilize intermediates.

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency.

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of difluoromethylating agent) to minimize side reactions like over-fluorination .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR : Identifies fluorine environments (δ -55 to -60 ppm for CF₂O groups; δ -110 ppm for aromatic fluorine) .

- ¹H NMR : Aromatic protons adjacent to fluorine exhibit splitting patterns (e.g., doublets of doublets).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₅F₃OS: theoretical m/z 200.01) .

- HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction kinetics data for difluoromethylation reactions involving this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate kinetic models (e.g., pseudo-first-order vs. second-order) using multiple techniques (e.g., in-situ FTIR, calorimetry) to detect intermediates or exothermic events .

- Controlled Replicates : Conduct reactions under inert atmospheres (N₂/Ar) to eliminate oxygen/water interference, which can alter rate constants .

- Statistical Analysis : Apply ANOVA or Bayesian inference to assess variability in rate measurements caused by subtle changes in solvent purity or catalyst loading .

Q. What strategies mitigate safety risks during large-scale synthesis of this compound?

- Methodological Answer :

- Hazard Analysis : Pre-screen reagents (e.g., sodium 2-chloro-2,2-difluoroacetate) for thermal stability via differential scanning calorimetry (DSC) to identify decomposition risks .

- Gas Management : Use oil bubblers or scrubbers to safely vent gaseous byproducts (e.g., CO₂, HCl) during exothermic steps .

- Process Scaling : Implement gradual reagent addition and cooling systems (jacketed reactors) to control heat release in batch reactors .

Q. How can computational modeling guide the design of derivatives with enhanced reactivity or stability?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic aromatic substitution (EAS) sites and bond dissociation energies (BDEs) for fluorinated moieties .

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions affecting reaction pathways (e.g., DMF vs. THF) .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with experimental yields to prioritize synthetic targets .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reference Standards : Compare data against certified reference materials (CRMs) from authoritative databases (e.g., CAS Common Chemistry, PubChem) .

- Crystallography : Perform single-crystal X-ray diffraction to resolve ambiguities in structural assignments caused by polymorphism or solvate formation .

- Interlaboratory Validation : Collaborate with independent labs to replicate analyses under standardized conditions (e.g., identical NMR pulse sequences, HPLC columns) .

Experimental Design Considerations

Q. What are the critical factors in designing a stability study for this compound under varying storage conditions?

- Methodological Answer :

- Stress Testing : Expose samples to accelerated degradation conditions (40°C/75% RH, UV light) and monitor decomposition via LC-MS to identify degradation pathways (e.g., hydrolysis of CF₂O groups) .

- Packaging : Compare stability in amber glass vs. polymer containers to assess light/oxygen sensitivity .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard storage temperatures (25°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。